The compound (3-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid is a complex boronic acid derivative notable for its potential applications in medicinal chemistry, particularly in drug design and synthesis. Boronic acids have gained significant attention due to their ability to form reversible covalent bonds with diols, making them useful in various chemical and biological applications, including molecular recognition and sensor development .
This compound can be synthesized through various organic reactions involving boronic acids, which are commonly utilized as building blocks in the synthesis of bioactive molecules. The synthesis typically involves the coupling of aryl groups with boronic acid functionalities, often facilitated by palladium-catalyzed reactions such as the Suzuki-Miyaura coupling .
The compound belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl or alkyl group. It also features a sulfonamide group and a piperazine moiety, indicating its potential for biological activity. The presence of a tert-butyldiphenylsilyl protecting group suggests applications in synthetic chemistry where stability and selectivity are required.
The synthesis of this compound likely involves multiple steps, including:
The reactions typically require controlled conditions, including temperature and solvent choice, to ensure high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure of the synthesized compound .
The molecular structure of (3-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid can be represented as follows:
The molecular formula can be deduced from its components, leading to a specific molecular weight that can be calculated based on the atomic weights of its constituent atoms. For detailed structural data, X-ray crystallography or advanced NMR techniques may be employed.
The compound can participate in various chemical reactions typical for boronic acids:
The reactivity of boronic acids is influenced by their acidity (pKa values), which affects their ability to form complexes with diols. Understanding these parameters is essential for predicting reaction outcomes and optimizing conditions for synthesis .
The mechanism by which this compound exerts its effects—particularly in biological contexts—often involves:
Quantitative studies on binding affinities and inhibition constants can provide insight into the effectiveness of this compound in therapeutic applications.
This compound has potential applications in:
The compound (3-((4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid (CAS: 1704081-26-4) emerged in synthetic chemistry literature around the mid-2010s, with its CAS registry dating to 2011–2014 period. This structurally complex molecule represents a convergence of several advanced synthetic methodologies developed in the early 21st century. Its molecular architecture incorporates three strategically important protective/directing groups, enabling multi-step synthetic applications particularly in pharmaceutical intermediate synthesis. The compound first appeared in specialized chemical catalogs from research suppliers like AiFChem and Chemsrc around 2021, marketed as a high-purity building block (typically ≥98% purity) for specialized pharmaceutical research applications rather than industrial-scale synthesis [1] .
The synthesis of this compound exemplifies contemporary approaches to molecular complexity generation, combining: 1) boronic acid installation via lithium-halogen exchange/borylation sequences; 2) palladium-catalyzed sulfamidation for piperazine-sulfonyl linkage formation; and 3) silyl protection chemistry using TBDPS-Cl under imidazole catalysis. Its structural complexity is reflected in its molecular weight of 582.60 g/mol and formula C₂₉H₃₉BN₂O₆SSi, featuring eleven rotatable bonds and multiple hydrogen bond donors/acceptors [1] . The compound's physicochemical profile includes moderate water solubility (enhanced by the boronic acid and piperazine groups), with a calculated density of 1.3 g/cm³ and high thermal stability (boiling point: 694.6±65.0°C; flash point: 373.9±34.3°C) .
Table 1: Physicochemical Properties of the Compound
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₂₉H₃₉BN₂O₆SSi | - |
Molecular Weight | 582.60 g/mol | - |
Density | 1.3±0.1 g/cm³ | Room temperature |
Boiling Point | 694.6±65.0 °C | 760 mmHg |
Flash Point | 373.9±34.3 °C | - |
Water Solubility | Moderate | - |
Hydrogen Bond Donors | 3 (2x B-OH, 1x piperazine N-H) | - |
Hydrogen Bond Acceptors | 8 | - |
The boronic acid moiety positioned para to the sulfonyl group serves as the defining pharmacophoric element enabling this compound's utility in targeted drug design. Boronic acids exhibit unique reversible covalent binding with biological diols, particularly the cis-diol arrangements in serine proteases and bacterial/viral enzymes. This molecular mechanism underpins the clinical success of bortezomib (proteasome inhibitor) and tavaborole (antifungal), establishing boronic acids as privileged motifs in enzyme-targeted therapeutics [3]. The specific positioning of the boronic acid in this compound—ortho to methoxy and meta to sulfonyl—creates an electronic configuration ideal for interactions with catalytic serine residues while maintaining metabolic stability against oxidase-mediated degradation.
The compound's design leverages piperazine-mediated pharmacokinetic enhancement, a strategy validated in over 40 FDA-approved drugs (2011-2023) including palbociclib (CDK4/6 inhibitor), vortioxetine (antidepressant), and brexpiprazole (antipsychotic) [7] [9]. Piperazine contributes two critical functions: 1) as a solubility-enhancing cation (pKa ~9.8 for secondary amine, ensuring protonation at physiological pH); and 2) as a conformational director through its chair-form rigid scaffold, optimally presenting the sulfonyl and boronic acid groups for target engagement. The ethylene spacer between piperazine and silyl ether (-CH₂CH₂O-) provides necessary flexibility for binding pocket accommodation while minimizing entropic penalties upon target binding [4] [7].
Table 2: Approved Pharmaceuticals Containing Key Functional Groups Present in the Compound
Functional Group | Example Drug | Therapeutic Category | Role in Drug Molecule |
---|---|---|---|
Boronic Acid | Bortezomib | Antineoplastic (Proteasome Inhibitor) | Covalent target engagement |
Sulfonyl Group | Celecoxib | NSAID (COX-2 Inhibitor) | Hydrogen bonding/Selectivity |
Piperazine | Palbociclib | Antineoplastic (CDK4/6 Inhibitor) | Solubility/Receptor interaction |
Silyl Ether (TBDPS) | None (Protecting Group) | Synthetic Intermediate | Hydroxyl protection in synthesis |
Tert-Butyldiphenylsilyl (TBDPS) Ether: The bulky TBDPS group (C₁₆H₁₉Si-) serves as a robust hydroxyl protector introduced through reaction of alcohols with TBDPS-Cl and imidazole in DMF [2] [6]. Its key advantage lies in exceptional acid stability (resistant to 80% acetic acid and 50% trifluoroacetic acid), far exceeding that of trimethylsilyl (TMS) and triisopropylsilyl (TIPS) groups. This stability allows the compound to withstand multiple synthetic steps involving acidic conditions required for boronic acid deprotection or sulfonyl group activation. Crucially, TBDPS demonstrates orthogonal deprotectability using fluoride sources (e.g., TBAF), enabling selective removal without disturbing acid-sensitive boronic esters or sulfonamide linkages [2] [6]. The steric bulk from phenyl rings provides additional protection against enzymatic degradation in biological assays, a critical feature for maintaining molecular integrity during screening.
Piperazine Scaffold: This diazacyclohexane ring contributes significantly to the compound's drug-like properties. Its basic nitrogen (pKa ~9.8) ensures protonation in physiological environments, enhancing water solubility critical for biological testing. Piperazine's chair conformation provides a rigid platform that spatially orients the sulfonyl and boronic acid groups for optimal target engagement. As evidenced in over 40 FDA-approved drugs (2011-2023), including kinase inhibitors (palbociclib, ribociclib) and psychotherapeutics (vortioxetine, brexpiprazole), piperazine improves blood-brain barrier penetration in CNS-targeted compounds while simultaneously enabling salt formation for pharmaceutical formulation [4] [7] [9]. The N-4 nitrogen typically engages in hydrogen bonding with biological targets, while the N-1 position (here bearing the sulfonyl group) tolerates diverse substituents without significant conformational distortion.
Sulfonyl Group: The –SO₂– bridge connecting piperazine to the aromatic boronic acid serves three key functions: 1) as a conformational lock due to its tetrahedral geometry, reducing rotational freedom around the C-N bond; 2) as a hydrogen bond acceptor (σ-hole effect) capable of strong interactions with protein backbone amides and catalytic serine residues; and 3) as an electron-withdrawing stabilizer for the boronic acid's vacant p-orbital, enhancing its Lewis acidity and thus diol-binding capability [3] [8] [10]. In diabetes therapeutics research, sulfonyl-containing compounds demonstrate significant activity against 11β-HSD1, α-glucosidase, and aldose reductase—enzymes involved in glucose metabolism disorders [3]. The sulfonyl group's isosteric similarity to carboxylate, tetrazole, and phosphate groups allows it to mimic these moieties in target engagement while offering superior metabolic stability against esterase-mediated hydrolysis [8].
Table 3: Comparative Analysis of Protective Group Properties
Protective Group | Relative Acid Stability | Base Stability | Preferred Deprotection | Steric Demand |
---|---|---|---|---|
TBDPS (in compound) | Excellent (stable to 80% HOAc, 50% TFA) | Good | F⁻ sources (TBAF) | High |
TBDMS | Good (stable to pH 3) | Moderate | F⁻ or mild acid | Moderate |
TIPS | Excellent | Good | F⁻ sources | Very High |
Trityl | Poor | Good | Mild acid (pH <3) | Very High |
The strategic integration of these groups creates a synergistic molecular architecture: The TBDPS group provides synthetic stability during preparation and biological screening, the piperazine enhances solubility and target engagement capability, the sulfonyl group directs conformation and participates in target binding, while the boronic acid enables specific covalent yet reversible enzyme inhibition. This multifunctionality explains the compound's adoption as a versatile intermediate in developing protease inhibitors, kinase-targeted therapeutics, and antibiotics where boronic acid chemistry proves advantageous. The methoxy substituent ortho to boronic acid further modulates electronic properties and protects against oxidative deboronation, completing a rationally designed polyfunctional scaffold optimized for both synthetic versatility and biological relevance [1] [3] .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8